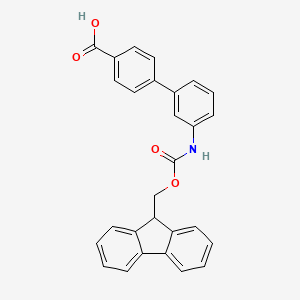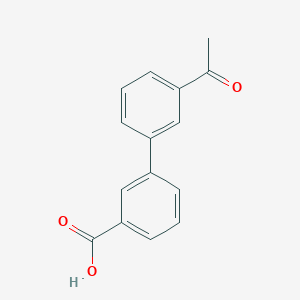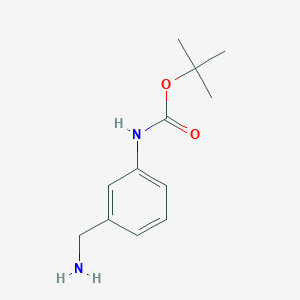
n-Boc-5-methylanthranilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-5-methylanthranilic acid is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.27 . It is also known by other synonyms such as Anthranilic acid, N-Boc-5-methyl; N-Boc-5-Methylanthranilic acid; 2-(tert-Butoxycarbonylamino)-5-methylbenzoic acid .
Synthesis Analysis
The synthesis of n-Boc-5-methylanthranilic acid and similar compounds has been explored in various studies. For instance, a study reported the use of oxalyl chloride in methanol for the selective deprotection of the N-Boc group from a structurally diverse set of compounds . Another study discussed the engineering of Saccharomyces cerevisiae for anthranilate and methyl anthranilate production .Molecular Structure Analysis
The molecular structure of n-Boc-5-methylanthranilic acid is represented by the formula C13H17NO4 . The ChemSpider ID for this compound is 2037985 .Physical And Chemical Properties Analysis
N-Boc-5-methylanthranilic acid has a boiling point of 341.9ºC at 760 mmHg and a density of 1.212g/cm3 .Applications De Recherche Scientifique
Synthesis of Metal Complexes
n-Boc-5-methylanthranilic acid: is utilized in the synthesis of metal anthranilate complexes. These complexes have shown diverse biological activities, such as anti-inflammatory , antineoplastic , anti-malarial , and α-glucosidase inhibitory properties . They also serve as chelating agents to form complexes with applications in antipathogenic activities, photoluminescent materials, corrosion inhibitors, and catalysts .
Catalytic Activities
The metal complexes derived from anthranilic acid exhibit significant catalytic activity. For instance, Co (II) and Cu (II) complexes have demonstrated high catalytic efficiency for the reduction of 4-nitrophenol to 4-aminophenol, a reaction of considerable importance in environmental chemistry .
Antipathogenic Studies
Anthranilic acid derivatives, including n-Boc-5-methylanthranilic acid , are studied for their antipathogenic capabilities. Ag (I) complex, in particular, has shown promising activity against clinically important bacteria like S. aureus , P. aeruginosa , and E. coli , as well as commercially significant fungi and root-knot nematodes .
Pharmaceutical Intermediates
n-Boc-5-methylanthranilic acid: is extensively used as an intermediate in the production of pharmaceuticals. Its role is crucial in the synthesis of drugs due to its structural versatility and reactivity .
Synthesis of Fluorescent Labels and Affinity Tags
This compound is also employed in the synthesis of fluorescent labels and affinity tags, which are essential in various scientific research applications, particularly in the study of biological molecules and processes .
Neuroprotection and Diabetes Management
Derivatives of anthranilic acid, including n-Boc-5-methylanthranilic acid , find applications in neuroprotection by downregulating pathways responsible for neurodegeneration. Moreover, they offer therapeutic possibilities in diabetes mellitus and obesity through the control of α-glucosidase activity .
Mécanisme D'action
Target of Action
n-Boc-5-methylanthranilic acid is a derivative of benzoic acid and serves as a fundamental building block in the organic synthesis of biologically active compounds . .
Mode of Action
It is known that it acts as a protecting group for amines and carboxylic acids . This suggests that it may interact with its targets by shielding them from reactions that could modify their structure or function.
Biochemical Pathways
n-Boc-5-methylanthranilic acid is involved in the synthesis of peptides, proteins, and other biomolecules . It is also used as an intermediate in the production of pharmaceuticals, dyes, and diverse chemicals . .
Result of Action
Given its role as a building block in the synthesis of biologically active compounds, it can be inferred that its action may contribute to the formation of these compounds and their subsequent biological effects .
Propriétés
IUPAC Name |
5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-8-5-6-10(9(7-8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMHARFGTWUWNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373779 |
Source


|
| Record name | n-boc-5-methylanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Boc-5-methylanthranilic acid | |
CAS RN |
669713-60-4 |
Source


|
| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-boc-5-methylanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

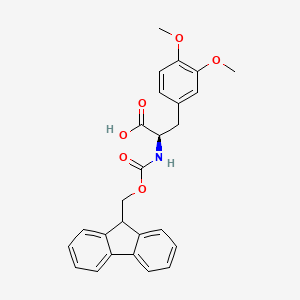
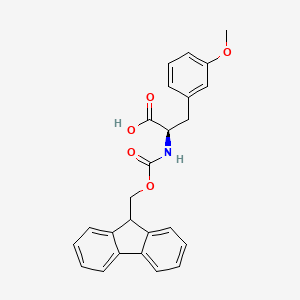
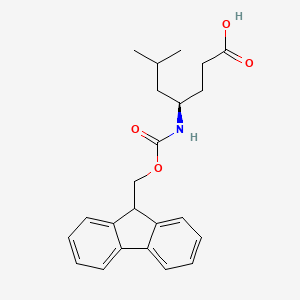
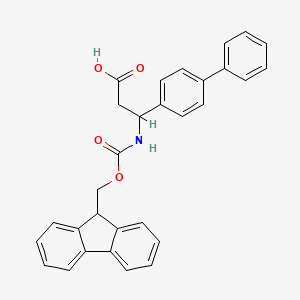
![(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1334012.png)
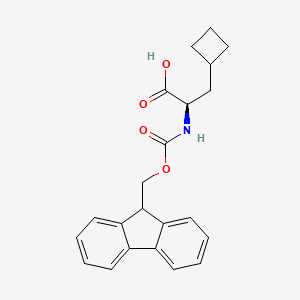
![Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B1334015.png)
![(2S,5S)-Fmoc-5-amino-1,2,4,5,6,7-hexahydro-azepino [3,2,1-HI] indole-4-one-2-carboxylic acid](/img/structure/B1334019.png)
![(3aR,5S,6R,6aS)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B1334020.png)
